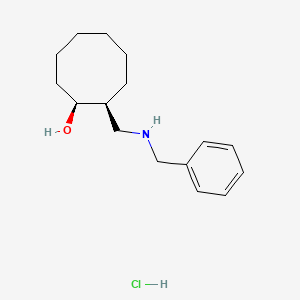
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride is a chemical compound with the molecular formula C16H26ClNO and a molecular weight of 283.84 g/mol. It is known for its unique structure, which includes a cyclooctanol ring substituted with a benzylaminomethyl group. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride typically involves the reaction of cyclooctanol with benzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The benzylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Scientific Research Applications
cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylaminomethyl group plays a crucial role in binding to target molecules, while the cyclooctanol ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cis-2-Benzylaminomethyl-1-cyclooctanol hydrochloride include:
- trans-2-Benzylaminomethyl-1-cyclooctanol hydrochloride
- cis-2-Benzylaminomethyl-1-cycloheptanol hydrochloride
- cis-2-Benzylaminomethyl-1-cyclohexanol hydrochloride
Uniqueness
This compound is unique due to its specific cyclooctanol ring structure and the cis-configuration of the benzylaminomethyl group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H26ClNO |
|---|---|
Molecular Weight |
283.83 g/mol |
IUPAC Name |
(1S,2S)-2-[(benzylamino)methyl]cyclooctan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c18-16-11-7-2-1-6-10-15(16)13-17-12-14-8-4-3-5-9-14;/h3-5,8-9,15-18H,1-2,6-7,10-13H2;1H/t15-,16-;/m0./s1 |
InChI Key |
TWBOLQAUOVRMDR-MOGJOVFKSA-N |
Isomeric SMILES |
C1CCC[C@@H]([C@@H](CC1)CNCC2=CC=CC=C2)O.Cl |
Canonical SMILES |
C1CCCC(C(CC1)CNCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


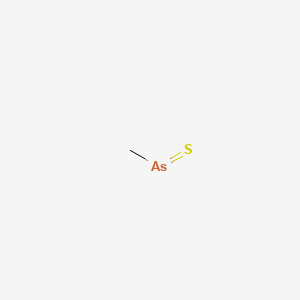
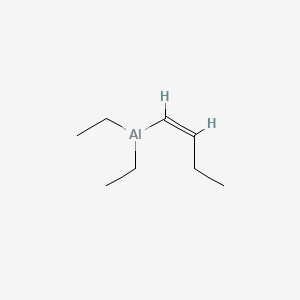
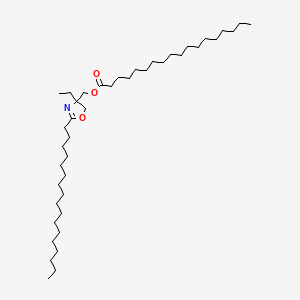
![N-[(6Z,10E)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl]-2-methylpropanamide](/img/structure/B13780291.png)
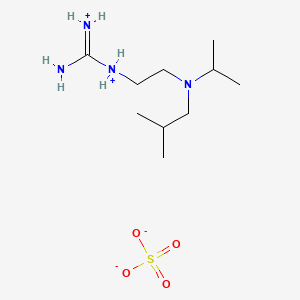
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
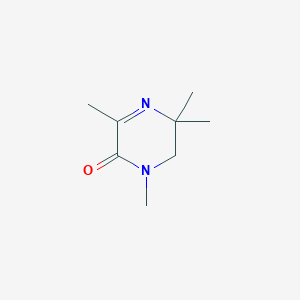



![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)


![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)
